molecular formula C14H16O2 B8497925 2-(1-Naphthylmethyl)-1,3-propanediol

2-(1-Naphthylmethyl)-1,3-propanediol

Cat. No.: B8497925
M. Wt: 216.27 g/mol
InChI Key: LSMBUUGOVWEWQQ-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)-1,3-propanediol is a substituted 1,3-propanediol derivative featuring a naphthylmethyl group (-CH₂-C₁₀H₇) at the C2 position. Substituted 1,3-propanediols are pivotal in polymer chemistry, pharmaceuticals, and natural product synthesis due to their diol functionality and variable substituent-driven reactivity .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)propane-1,3-diol

InChI

InChI=1S/C14H16O2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,11,15-16H,8-10H2

InChI Key

LSMBUUGOVWEWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent at C2 Molecular Formula Molecular Weight Key Applications/Sources Evidence ID
2-(1-Naphthylmethyl)-1,3-propanediol 1-Naphthylmethyl C₁₄H₁₆O₂ 216.28* Synthetic intermediates -
2-tert-Butyl-1,3-propanediol tert-Butyl C₇H₁₆O₂ 132.20 Polymer precursors
FTY720 (Fingolimod) 2-(4-Octylphenyl)ethyl C₁₉H₃₃NO₂ 307.47 Immunosuppressant (pharmaceuticals)
Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol Bis(aryl) groups C₁₉H₂₂O₈ 378.38 Natural product (plant-derived)
2-Methyl-1,3-propanediol Methyl C₄H₁₀O₂ 90.12 Industrial polymers, non-hazardous
2-Amino-2-methyl-1,3-propanediol Amino + Methyl C₄H₁₁NO₂ 105.14 Laboratory chemicals

*Calculated based on molecular formula.

Key Observations:

  • Substituent Impact on Properties: Aromatic vs. Aliphatic Groups: The naphthyl group (aromatic, bulky) likely increases hydrophobicity and steric hindrance compared to aliphatic substituents like methyl or tert-butyl. This could reduce solubility in polar solvents but enhance binding in hydrophobic environments (e.g., lipid membranes) . Amino Groups: 2-Amino-2-methyl-1,3-propanediol exhibits higher reactivity due to its amine functionality, enabling applications in chelation or polymer crosslinking . Natural vs. Synthetic Derivatives: Plant-derived analogs (e.g., erythro-1,2-bis(aryl)-1,3-propanediol) often display antioxidant or bioactive properties, whereas synthetic derivatives (e.g., FTY720) are engineered for pharmaceutical efficacy .

Physicochemical Properties

  • Thermal Stability: Aliphatic substituents (e.g., methyl, tert-butyl) enhance thermal stability in polymers. For instance, 2-methyl-1,3-propanediol-based polymers show resistance to degradation up to 130°C .
  • Melting Points: Bulky groups like tert-butyl (mp ~44–45°C for related esters) lower melting points compared to smaller substituents . The naphthyl group may further depress melting points due to disrupted crystallinity.
  • Solubility: Aromatic substituents (e.g., naphthyl, phenyl) reduce water solubility. FTY720, with a hydrophobic octylphenyl group, is formulated as a hydrochloride salt to improve bioavailability .

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